molecular formula C10H5N3O2 B1204218 2-(4-Nitrobenzylidene)malononitrile CAS No. 2700-23-4

2-(4-Nitrobenzylidene)malononitrile

Cat. No. B1204218
Key on ui cas rn: 2700-23-4
M. Wt: 199.17 g/mol
InChI Key: BDTIGNGBIBFXSE-UHFFFAOYSA-N
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Patent
US05220000

Procedure details

3.45 Grams(22.83 mmol) of 4-nitrobenzaldehyde and 1.52 grams(23.03 mmol) of malononitrile were dissolved in 200 milliliters of anhydrous ethanol. To this was added 0.35 milliliter of triethylamine, and the mixture was stirred and refluxed, under nitrogen, for 2 hours. The solvent was removed using a rotary evaporator and the crude reaction product was crystallized from ethanol. 2.33 Grams(51.5%) of the product was obtained. IR (in nujol) analysis showed bands at 3100, 3025, 2950-2850, 2220 (CN), 1595, 1570, 1510, 1450, 1410, 1365, 1340, 1315, 1300, 1210, 935, 850, 835, 780, 745, 680 and 620 cm-1NMR (CDCl3) analysis showed signals at 8.40(d, 2H, J=9 Hz), 8.08(d, 2H, J=9 Hz) and 7.89(s, 1H) ppm.
Quantity
22.83 mmol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12](#[N:16])[CH2:13][C:14]#[N:15].C(N(CC)CC)C>C(O)C>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[C:13]([C:12]#[N:16])[C:14]#[N:15])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
22.83 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
1.52 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.35 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed, under nitrogen, for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CUSTOM
Type
CUSTOM
Details
was crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
2.33 Grams(51.5%) of the product was obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C(C#N)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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